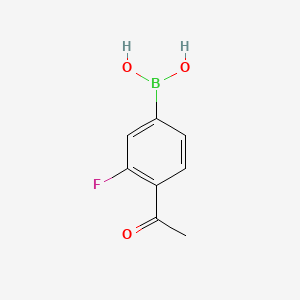

4-Acetyl-3-fluorophenylboronic acid

Beschreibung

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry began in the mid-19th century, but it was the pioneering work of Herbert C. Brown in the 20th century that truly unlocked its vast potential in organic synthesis. His development of hydroboration reactions revolutionized the way chemists could introduce boron into organic molecules, earning him the Nobel Prize in Chemistry in 1979. This laid the foundation for the development and popularization of boronic acids as versatile and indispensable reagents in the synthetic chemist's toolbox.

Initially, the handling of many organoboranes was challenging due to their sensitivity to air and moisture. However, the discovery and development of more stable derivatives, such as boronic acids and their esters, marked a significant turning point. These compounds offered a balance of reactivity and stability, making them amenable to a wide range of reaction conditions.

Fundamental Principles of Boronic Acid Reactivity

The reactivity of boronic acids is centered around the electron-deficient nature of the boron atom. This Lewis acidity allows them to readily undergo transmetalation with transition metal catalysts, most notably palladium. In the context of the Suzuki-Miyaura coupling, the catalytic cycle typically involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation of the organic group from the boronic acid to the palladium(II) center. The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

The presence of a base is crucial for the activation of the boronic acid, facilitating the formation of a more nucleophilic boronate species, which then participates in the transmetalation step. The choice of base, solvent, and ligands on the palladium catalyst can significantly influence the efficiency and scope of the reaction.

Classification and Structural Diversity of Arylboronic Acids

Arylboronic acids represent a broad and structurally diverse class of organoboron compounds. They can be classified based on the nature and position of substituents on the aromatic ring. This structural diversity is a key attribute that allows for the fine-tuning of their electronic and steric properties, thereby influencing their reactivity and the properties of the resulting products. The introduction of electron-withdrawing or electron-donating groups, as well as ortho, meta, or para substitution patterns, provides a powerful tool for chemists to design and synthesize a vast library of molecules with specific characteristics. This diversity is a major contributor to the widespread use of arylboronic acids in drug discovery and materials science.

Eigenschaften

IUPAC Name |

(4-acetyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEPWJRNHLTYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478220 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481725-35-3 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 4 Acetyl 3 Fluorophenylboronic Acid

Synthetic Methodologies for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic synthesis, providing key building blocks for a multitude of chemical transformations. Several methods have been established, with the choice of route often depending on the nature of the substituents on the aromatic ring.

Lithium-Halogen Exchange and Borate (B1201080) Quench Routes

A prevalent method for the synthesis of arylboronic acids is the lithium-halogen exchange reaction followed by quenching with a trialkyl borate. acs.orgnih.gov This approach typically involves the reaction of an aryl halide (bromide or iodide) with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to form an aryllithium intermediate. acs.orgwikipedia.org This intermediate is then reacted with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester. acs.orgchemicalbook.com Subsequent acidic hydrolysis yields the desired arylboronic acid. chemicalbook.compitt.edu

The rate of lithium-halogen exchange is generally fast, often exceeding the rates of competing reactions like nucleophilic addition. wikipedia.orgharvard.edu The reactivity of the aryl halide follows the trend of I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org This method's efficiency can be influenced by the stability of the aryllithium intermediate. acs.org For substrates with functional groups that are sensitive to organolithium reagents, such as esters and nitriles, this method can be challenging. acs.org

An "in situ quench" technique, where the lithium-halogen exchange occurs in the presence of the trialkyl borate, has been developed as a high-yielding, reproducible, and scalable method for preparing some arylboronic acids. acs.orgnih.gov

Other Established Synthetic Pathways for Substituted Phenylboronic Acids

Beyond the lithium-halogen exchange, several other pathways are utilized for the synthesis of substituted phenylboronic acids:

Grignard Reagent-Based Synthesis : This classic method involves the formation of a Grignard reagent from an aryl halide and magnesium, which is then reacted with a trialkyl borate. chemicalbook.comguidechem.com Subsequent hydrolysis affords the arylboronic acid. chemicalbook.com This method is widely used due to the commercial availability and lower cost of Grignard reagents compared to organolithium compounds. google.com

Palladium-Catalyzed Cross-Coupling Reactions : The Miyaura borylation reaction is a powerful method that involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govchemicalbook.com This method exhibits excellent functional group tolerance. acs.org

Iridium-Catalyzed Aromatic C-H Borylation : This method allows for the direct borylation of arenes, offering an atom-economical approach to arylboronic acids. organic-chemistry.org The reaction is catalyzed by an iridium complex and uses a diboron reagent. organic-chemistry.org

Specific Synthetic Routes for 4-Acetyl-3-fluorophenylboronic Acid

The synthesis of this compound requires careful consideration of the functional groups present on the aromatic ring. The acetyl and fluoro groups influence the reactivity and choice of synthetic strategy.

Precursor Identification and Selection

The most logical precursor for the synthesis of this compound is a halo-substituted acetophenone. Specifically, 1-(4-bromo-2-fluorophenyl)ethan-1-one is a common starting material. The bromine atom provides a reactive site for the introduction of the boronic acid functionality, while the acetyl and fluoro groups are already in their desired positions.

Another potential precursor is 4-bromo-2-fluoroaniline, which can be converted to the target molecule through a series of steps including protection of the amine, lithium-bromine exchange, reaction with a borate ester, and hydrolysis. pitt.edu

| Precursor Name | Chemical Structure | Rationale for Selection |

| 1-(4-bromo-2-fluorophenyl)ethan-1-one | Br-C₆H₃(F)-C(O)CH₃ | Direct precursor with the acetyl and fluoro groups correctly positioned. The bromo group is ideal for metal-halogen exchange. |

| 4-bromo-2-fluoroaniline | Br-C₆H₃(F)-NH₂ | Can be converted to the target compound through a multi-step synthesis. pitt.edu |

Reaction Optimization and Yield Enhancement

The synthesis of this compound via the lithium-halogen exchange route from 1-(4-bromo-2-fluorophenyl)ethan-1-one involves several critical parameters that can be optimized to enhance the yield and purity of the product.

A general procedure involves dissolving the precursor in an anhydrous aprotic solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and diethyl ether, and cooling the solution to a low temperature, typically -78°C. An organolithium reagent, commonly n-butyllithium, is then added dropwise to effect the lithium-halogen exchange. After stirring for a period to ensure complete formation of the aryllithium intermediate, a trialkyl borate (e.g., triisopropyl borate) is added. The reaction is then allowed to warm to room temperature before being quenched with an acid, such as hydrochloric acid, to hydrolyze the boronate ester and yield the final product.

Factors that can be optimized include:

Solvent System : The choice of solvent can affect the solubility of the reagents and intermediates, as well as the reaction temperature.

Organolithium Reagent : The reactivity of the organolithium reagent can influence the efficiency of the halogen exchange.

Reaction Temperature : Maintaining a low temperature is crucial to prevent side reactions.

Addition Rate : Slow, controlled addition of the organolithium reagent and the borate ester can help to manage the reaction exotherm and improve selectivity.

Quenching Conditions : The concentration and type of acid used for hydrolysis can impact the final product isolation and purity.

Purification and Characterization Techniques

Following the synthesis, purification of this compound is essential to remove byproducts and unreacted starting materials. A common purification method involves extraction and recrystallization. The crude product can be extracted into an organic solvent, and the organic layer washed with brine. After drying and removal of the solvent, the solid residue can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, to obtain the pure product. orgsyn.org

Characterization of the purified this compound is typically performed using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbon atoms. pitt.edu

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to confirm its elemental composition. pitt.edu

X-ray Crystallography : For crystalline solids, X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule in the solid state. pitt.edu

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈BFO₃ synquestlabs.com |

| Molecular Weight | 181.96 g/mol synquestlabs.com |

| CAS Number | 481725-35-3 synquestlabs.com |

| Appearance | White to off-white solid |

| Melting Point | 145-155 °C |

| Boiling Point | 354.471°C at 760 mmHg echemi.com |

| Flash Point | 168.179°C echemi.com |

| Density | 1.285 g/cm³ echemi.com |

| Refractive Index | 1.516 echemi.com |

Applications in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing biaryls, styrenes, and polyolefins. It involves the reaction of an organoboron compound, such as 4-acetyl-3-fluorophenylboronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgharvard.edu The reaction's popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role by stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. uwindsor.ca The steric bulk and electron-donating properties of the ligand influence both the oxidative addition and reductive elimination steps. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of less reactive aryl chlorides. uwindsor.ca

Bases are essential for the activation of the organoboron reagent and to facilitate the transmetalation step. harvard.edu The base is believed to form a more nucleophilic boronate species (R²-B(OH)₃⁻) from the boronic acid (R²-B(OH)₂) or to generate a palladium-hydroxo complex, both of which are more reactive in the transmetalation step. harvard.edu Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. libretexts.orgnih.gov The choice of base and solvent system can significantly impact reaction yields and selectivity. nih.gov

Transmetalation is a key organometallic process where the organic group (R²) is transferred from the boron atom to the palladium(II) center, displacing the halide or other leaving group (X). libretexts.org This step involves the reaction between the activated organoboron species (the boronate) and the Pd(II) complex formed during oxidative addition. harvard.edu The result is a diorganopalladium(II) complex (LₙPd(R¹)(R²)). The exact mechanism of transmetalation can be complex and is often considered the least understood part of the catalytic cycle, potentially proceeding through different pathways depending on the specific reaction conditions. harvard.edu

The presence of both an electron-withdrawing acetyl group and a moderately electron-withdrawing fluorine atom on the phenylboronic acid ring influences its reactivity. These substituents can affect the electronic properties of the biaryl products, making this reagent particularly useful for creating compounds with specific electronic or biological characteristics.

This compound can be effectively coupled with a variety of aryl halides. The reactivity of the halide partner generally follows the order I > Br > Cl, consistent with the relative ease of the oxidative addition step. harvard.edu

Published research demonstrates the successful coupling of this boronic acid with various aryl bromides to synthesize a range of fluorinated biaryl ketones. These reactions typically employ a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. While specific yields can vary based on the substrate and precise conditions, the methodology proves robust for creating diverse molecular architectures.

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Product |

| 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 31-46 | 1-(3'-Fluoro-4'-(thiophen-3-yl)-[1,1'-biphenyl]-4-yl)ethanone derivatives |

| Iodobenzene | PdCu@Ti₃C₂ | K₂CO₃ | Water | 100 | 84-99 (general) | 1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone |

| 4-Chloroacetophenone | Pd(II)-complex / TBAB | Cs₂CO₃ | Water | 100 | ~64 (isolated) | 1,1'-(3-Fluoro-[1,1'-biphenyl]-4,4'-diyl)bis(ethan-1-one) |

Table 1: Representative Suzuki-Miyaura coupling reactions involving this compound or structurally similar reactants with various aryl halides. Data compiled from multiple sources to illustrate typical reaction conditions and outcomes. nih.govresearchgate.netarkat-usa.org

The coupling with aryl iodides generally proceeds under milder conditions or with lower catalyst loadings compared to the corresponding bromides due to the higher reactivity of the C-I bond. researchgate.net The synthesis of fluorinated biaryl derivatives is of significant interest for applications in liquid crystals and as pharmaceutical intermediates, highlighting the importance of reagents like this compound. researchgate.net

Microwave-Assisted Suzuki Coupling with Boronic Acids

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and Suzuki-Miyaura couplings are no exception. nih.govsemanticscholar.org The use of microwave heating can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. beilstein-journals.org This is particularly advantageous when working with less reactive coupling partners or when trying to overcome steric hindrance. organic-chemistry.org

Studies have shown that microwave-assisted Suzuki coupling of various arylboronic acids, including those with electron-withdrawing groups like the acetyl group in this compound, can be highly efficient. nih.gov The rapid heating provided by microwaves can help to overcome the activation energy barrier for the transmetalation step, which can be a rate-limiting step in Suzuki couplings. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours to days | Minutes to hours |

| Yields | Good to excellent | Often higher than conventional |

| Side Reactions | More prevalent | Often minimized |

| Energy Efficiency | Lower | Higher |

Continuous Flow Systems for Suzuki-Miyaura Coupling

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. researchgate.net The application of continuous flow systems to Suzuki-Miyaura coupling has been an area of active research. rsc.orgnsf.gov These systems typically involve pumping the reaction mixture through a heated reactor containing an immobilized palladium catalyst. researchgate.net

The use of this compound in continuous flow Suzuki-Miyaura coupling has the potential to streamline the synthesis of molecules containing the 4-acetyl-3-fluorophenyl moiety. This approach allows for the efficient and continuous production of the desired biaryl products, which can be particularly beneficial for industrial-scale synthesis. mdpi.comrsc.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important transition metal-catalyzed coupling reactions.

Petasis Reactions (Multicomponent Coupling)

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to generate molecular complexity in a single step. nih.govnih.gov

This compound can serve as the organoboronic acid component in the Petasis reaction, allowing for the synthesis of α-amino acids and other amine derivatives bearing the 4-acetyl-3-fluorophenyl group. organic-chemistry.orgwikipedia.org The reaction tolerates a wide range of functional groups, making it a versatile tool in medicinal chemistry and drug discovery. wikipedia.orgnih.gov However, the reactivity of the boronic acid can be influenced by its electronic properties, with electron-poor boronic acids sometimes requiring elevated temperatures or microwave irradiation to achieve good conversion. organic-chemistry.org

Copper-Catalyzed Coupling Reactions (e.g., with Nitro Arenes)

Copper-catalyzed cross-coupling reactions have gained prominence as a more sustainable and economical alternative to palladium-catalyzed methods. nih.govnih.govchemrxiv.org One notable application is the coupling of arylboronic acids with nitroarenes to form diarylamines. nih.govnih.gov

In this context, this compound can be coupled with various nitroarenes in the presence of a copper catalyst and a suitable reductant. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through a nitrosoarene intermediate. nih.govnih.gov The reaction tolerates a broad range of functional groups on both the nitroarene and the arylboronic acid, providing a valuable route to a diverse array of diarylamine structures. nih.govchemrxiv.org

Direct Arylation Reactions (e.g., Ruthenium-Catalyzed)

Direct C-H arylation is a powerful tool in organic synthesis that allows for the formation of carbon-carbon bonds by coupling an aryl source with a C-H bond, avoiding the need for pre-functionalized substrates. Ruthenium-catalyzed direct arylation has emerged as an efficient method for this transformation.

Detailed research into ruthenium-catalyzed direct arylation of aromatic amides with aryl halides has shown that the electronic nature of the coupling partners plays a significant role. Current time information in Bangalore, IN. Studies using a ruthenium catalyst for the arylation of ortho C-H bonds in aromatic amides (containing a directing group like 8-aminoquinoline) with aryl bromides have revealed important electronic effects. Current time information in Bangalore, IN. It was observed that electron-withdrawing groups on the aromatic amide substrate facilitate the reaction. Current time information in Bangalore, IN. Conversely, for the aryl bromide coupling partner, both electron-donating and electron-withdrawing groups were found to accelerate the reaction. Current time information in Bangalore, IN.

While specific studies detailing the use of this compound as the arylating agent in ruthenium-catalyzed direct C-H arylation are not prevalent, its chemical properties—namely the electron-withdrawing nature of the acetyl and fluoro groups—are relevant to the established principles of these reactions. In such a reaction, the arylboronic acid would first undergo transmetalation with the ruthenium catalyst. The resulting aryl-ruthenium species would then react with the C-H bond of the substrate. The electron-deficient nature of the 4-acetyl-3-fluorophenyl group could influence the rate and efficiency of these steps. The ability of ruthenium catalysts to be compatible with a wide range of functional groups suggests that the ketone and fluoride (B91410) moieties on this compound would be well-tolerated. Current time information in Bangalore, IN.

Table 1: Ruthenium-Catalyzed Direct Arylation Principles

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Typically involves a ruthenium precursor and a ligand. | Current time information in Bangalore, IN. |

| Mechanism | Involves C-H activation and formation of a ruthenacycle, followed by reaction with the arylating agent. | rsc.org |

| Electronic Effects | Electron-withdrawing groups on the substrate can facilitate the reaction, while both electron-donating and -withdrawing groups on the arylating partner can be effective. | Current time information in Bangalore, IN. |

| Selectivity | The reaction can be highly selective for the less sterically hindered C-H bond, often guided by a directing group on the substrate. | Current time information in Bangalore, IN. |

Asymmetric Conjugate Additions (e.g., Rhodium-Catalyzed)

Asymmetric 1,4-conjugate addition is a fundamental C-C bond-forming reaction that creates chiral centers, making it highly valuable in the synthesis of pharmaceuticals and natural products. Rhodium-catalyzed systems, particularly those using chiral ligands like BINAP or chiral dienes, are highly effective for the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. libretexts.orgnih.gov

The catalytic cycle for the rhodium-catalyzed asymmetric conjugate addition generally involves three key intermediates: a phenylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex. libretexts.org The reaction of an arylboronic acid with a rhodium(I) precursor in the presence of a chiral ligand generates a chiral arylrhodium(I) species. This species then undergoes 1,4-addition to an α,β-unsaturated ketone or ester to form a rhodium enolate. Subsequent hydrolysis releases the β-arylated product and regenerates a rhodium-hydroxo species, which can then react with another molecule of the arylboronic acid to continue the catalytic cycle. libretexts.org

The substrate scope for these reactions is broad, and various arylboronic acids can be employed. While specific examples focused solely on this compound are not extensively documented, related compounds like 3-chloro-4-fluorophenylboronic acid have been successfully used as reactants in rhodium-catalyzed asymmetric addition reactions. sigmaaldrich.comsigmaaldrich.com The presence of electron-withdrawing groups on the arylboronic acid is generally well-tolerated and can lead to high yields and enantioselectivities. Given this, this compound is expected to be a competent partner in these transformations, yielding chiral ketones bearing the 4-acetyl-3-fluorophenyl moiety.

Table 2: Research Findings in Rhodium-Catalyzed Asymmetric Conjugate Addition

| Substrate Type | Catalyst/Ligand System | Key Finding | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones | [Rh(C₂H₄)₂Cl]₂ / (S)-BINAP | Establishes the catalytic cycle involving arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. | libretexts.org |

| N-Heteroaryl Ketones | [Rh(C₂H₄)₂Cl]₂ / WingPhos | Effective for the addition to substrates like 3-acetylpyridine, yielding chiral tertiary alcohols with high enantioselectivity. | nih.gov |

Palladium-Catalyzed Additions to Nitriles

The addition of organometallic reagents to nitriles is a direct and efficient method for the synthesis of ketones. Palladium-catalyzed additions of arylboronic acids to nitriles have emerged as a robust alternative to traditional methods that use more reactive organometallic reagents like Grignard or organolithium compounds. researchgate.netlookchem.com This method offers greater functional group tolerance and often proceeds under milder conditions. organic-chemistry.org

Research has shown that an efficient protocol for the palladium-catalyzed addition of arylboronic acids to aliphatic nitriles can be achieved using a catalytic system of palladium(II) acetate (B1210297), a bipyridine ligand, and trifluoroacetic acid as an additive. organic-chemistry.org This reaction demonstrates broad substrate compatibility, tolerating various functional groups on both the nitrile and the arylboronic acid. organic-chemistry.org Importantly, arylboronic acids bearing either electron-donating or electron-withdrawing groups are suitable for this transformation. organic-chemistry.org The reaction proceeds via the nucleophilic addition of an aryl-palladium species to the electrophilic carbon of the nitrile group, forming an intermediate that, upon hydrolysis, yields the corresponding aryl ketone. researchgate.net

Given the established tolerance for electron-withdrawing substituents, this compound is a prime candidate for this reaction. organic-chemistry.org Its use would lead to the synthesis of diaryl or alkyl-aryl ketones containing the 4-acetyl-3-fluorophenyl pharmacophore, a valuable structural motif in medicinal chemistry. The reaction's operational simplicity and the stability of the boronic acid reagent make this a practical route for generating complex ketone structures. rsc.org

Table 3: Palladium-Catalyzed Addition of Arylboronic Acids to Nitriles

| Catalyst System | Substrate Scope | Key Outcome | Reference |

|---|---|---|---|

| Pd(OAc)₂ / 2,2'-bipyridine (B1663995) / TFA | Aliphatic Nitriles | Provides a broad range of alkyl aryl ketones in good yields; tolerates various functional groups. | organic-chemistry.org |

| Palladium / Pyrazole-pyridine Ligand | Various Nitriles | Efficient synthesis of aryl ketones in aqueous triflic acid. | researchgate.netlookchem.com |

Boronic Acid Catalysis (BAC)

Boronic acid catalysis leverages the Lewis acidic nature of the boron atom, which possesses an empty p-orbital. mdpi.com This allows it to activate various functional groups, facilitating a range of organic transformations.

Direct Activation of Substrates (e.g., Carboxylic Acids, Alcohols, Oximes)

Arylboronic acids can serve as catalysts for the direct activation of substrates like alcohols. For instance, the activation of allylic alcohols by a boronic acid can generate transient carbocations. nih.gov These electrophilic intermediates are then susceptible to attack by nucleophiles. In the context of this compound, the presence of two electron-withdrawing groups (acetyl and fluoro) on the phenyl ring would enhance the Lewis acidity of the boron center. This heightened acidity would, in principle, make it a more effective catalyst for activating substrates compared to unsubstituted or electron-rich phenylboronic acids. The mechanism involves the formation of a boronate ester intermediate, which increases the leaving group ability of the hydroxyl group, thereby promoting the formation of the carbocation.

Friedel-Crafts Alkylations and Prenylations Catalyzed by Arylboronic Acids

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are classic examples of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com These reactions traditionally employ strong Lewis acids like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com Arylboronic acids can function as milder, more selective Lewis acid catalysts for such transformations. organic-chemistry.org They activate the alkylating or acylating agent, increasing its electrophilicity and rendering it susceptible to attack by an arene.

For this compound, its enhanced Lewis acidity would be advantageous in catalyzing Friedel-Crafts type reactions. It could potentially catalyze the alkylation of electron-rich aromatic compounds with alkyl halides or alkenes.

Mechanistic Investigations of Catalytic Reactivity

The mechanism of boronic acid-catalyzed Friedel-Crafts alkylation begins with the coordination of the Lewis acidic boronic acid to the alkylating agent (e.g., an alkyl halide). masterorganicchemistry.com This coordination polarizes the carbon-halogen bond, making the halogen a better leaving group and generating a carbocation or a highly electrophilic carbocation-like species. The aromatic nucleophile then attacks this electrophile, forming a new carbon-carbon bond and an arenium ion intermediate. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the boronic acid catalyst. khanacademy.org The efficiency of this catalytic cycle is heavily dependent on the Lewis acidity of the boronic acid used.

Role of Substituent Effects on Catalyst Performance

Interactive Table: Substituent Effects on Arylboronic Acid Properties

| Substituent | Electronic Effect | Impact on Boron Center | Expected Effect on Lewis Acidity |

|---|---|---|---|

| Fluoro (-F) | Inductive Electron-Withdrawing | Decreases electron density | Increase |

| Acetyl (-COCH₃) | Inductive & Resonance Electron-Withdrawing | Decreases electron density | Increase |

| Methoxy (-OCH₃) | Resonance Electron-Donating | Increases electron density | Decrease |

Dual Catalysis Systems (e.g., with Chiral Amines)

Boronic acids can be employed in sophisticated dual catalysis systems. One such example involves the combination of a boronic acid with a chiral amine to achieve enantioselective alkylations. nih.gov In this system, the boronic acid activates an allylic alcohol to form a carbocation, while the chiral amine reacts with an aldehyde to form a nucleophilic enamine in situ. The subsequent reaction between the electrophilic carbocation and the chiral enamine allows for the construction of acyclic quaternary carbon centers with high enantioselectivity. nih.gov The use of this compound in such a system could be beneficial, as its strong Lewis acidity might lead to faster carbocation formation, potentially influencing reaction rates and efficiency.

Lewis Acidity and Electron-Accepting Properties in Catalysis

The Lewis acidity of boronic acids, stemming from the empty p-orbital on the boron atom, is their most defining feature in catalysis. nih.govnih.gov This property allows them to accept electron pairs from Lewis bases, thereby activating them. The strength of this Lewis acidity is highly tunable through the electronic effects of substituents on the phenyl ring. mdpi.com

The 4-acetyl and 3-fluoro substituents on the phenyl ring of this compound are both strongly electron-withdrawing. The fluorine atom exerts a powerful inductive effect, while the acetyl group withdraws electron density through both induction and resonance. This synergistic electronic pull significantly depletes electron density from the boron atom, making this compound a considerably stronger Lewis acid and a better electron acceptor compared to unsubstituted phenylboronic acid. mdpi.com This enhanced electrophilicity is directly correlated with its potential catalytic prowess in reactions requiring the activation of electrophiles or the coordination of Lewis basic substrates. mdpi.comnih.gov The acidity constant (pKa) of fluorinated phenylboronic acids is generally lower (indicating higher acidity) than their non-fluorinated counterparts, a direct consequence of the electron-withdrawing nature of fluorine. mdpi.com

Interactive Table: Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 481725-35-3 | sigmaaldrich.com, synquestlabs.com |

| Molecular Formula | C₈H₈BFO₃ | sigmaaldrich.com, synquestlabs.com |

| Molecular Weight | 181.96 g/mol | synquestlabs.com |

| Appearance | Solid | fluorochem.co.uk |

| Key Substituents | 4-Acetyl, 3-Fluoro | N/A |

| Expected Lewis Acidity | High (due to electron-withdrawing groups) | mdpi.com, mdpi.com |

Interactions with Hydroxyl Groups and Diols

The interaction between boronic acids and compounds containing hydroxyl groups, particularly 1,2- and 1,3-diols, is a cornerstone of their chemistry, enabling applications from dynamic covalent chemistry to chemical sensing and drug delivery. This compound, with its specific electronic characteristics, engages in these interactions through the reversible formation of boronate esters. This process is fundamental to its catalytic potential and its use in creating responsive materials.

The core of this interaction lies in the reaction between the boronic acid moiety [-B(OH)₂] and a diol, which results in a cyclic boronate ester and the release of two molecules of water. This equilibrium is highly dependent on several factors, including the pH of the medium, the pKa of the boronic acid, and the nature of the diol. The boron atom in a boronic acid is Lewis acidic and exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base like a hydroxide (B78521) ion. The formation of the stable cyclic ester is generally more favorable with the tetrahedral boronate. scispace.com

The substituents on the phenyl ring of this compound play a critical role in modulating its reactivity. Both the acetyl group (a meta-director) and the fluorine atom (an ortho- and para-director) are electron-withdrawing. This electronic pull increases the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid compared to unsubstituted phenylboronic acid. sci-hub.ru A lower pKa facilitates the formation of the tetrahedral boronate anion at a lower pH, which can enhance the binding affinity and stability of the resulting boronate ester with diols at or near physiological pH. sci-hub.ruresearchgate.net

Detailed research into a range of substituted arylboronic acids has provided a quantitative understanding of these interactions. Stability constants for boronate esters are influenced by the electronic properties of the substituents on the phenyl ring. Studies have shown that electron-withdrawing groups generally increase the stability of the anionic tetrahedral ester. acs.org

A significant application demonstrating this interaction is the use of this compound in drug delivery systems. A patent describes its ability to be attached to fat-binding polymers that possess free alcohol or diol functionalities. acs.org The linkage occurs through the formation of a boronate ester bond. This bond is designed to be stable enough for formulation but is susceptible to hydrolysis in vivo, allowing for the controlled release of the active boronic acid compound in the gastrointestinal tract. acs.org This application leverages the reversible covalent interaction between the boronic acid and the polymer's hydroxyl groups.

Detailed Research Findings

While specific kinetic and thermodynamic data for this compound are not extensively published in peer-reviewed literature, the principles governing its interactions can be understood from studies on analogous substituted phenylboronic acids. The binding affinity between a boronic acid and a diol is typically quantified by an association or stability constant (K). The following table presents representative data for the interaction of various substituted phenylboronic acids with different diols, illustrating the impact of electronic effects and diol structure on binding.

| Boronic Acid | Diol | pKa of Boronic Acid | Association Constant (K_eq) [M⁻¹] | Conditions | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Fructose (B13574) | 8.80 | 710 | pH 7.4 | nih.gov |

| Phenylboronic acid | Glucose | 8.80 | 5 | pH 7.4 | nih.gov |

| 3-Acetamidophenylboronic acid | Fructose | 8.26 | 1700 | pH 7.4 | nih.gov |

| 4-Methylcarbamoylphenylboronic acid | Fructose | 8.06 | 3000 | pH 7.4 | nih.gov |

| 4-Formylphenylboronic acid | Fructose | 7.81 | 4500 | pH 7.4 | nih.gov |

| 2-Fluorophenylboronic acid | Pinanediol | - | ~20,000 (K_trig) | 40% aq. MeCN | rsc.org |

This table presents data for structurally related phenylboronic acids to illustrate the principles of diol binding. K_trig refers to the stability constant for the trigonal ester.

The data clearly indicate that electron-withdrawing substituents, which lower the boronic acid's pKa, generally lead to higher association constants with diols at a given pH. nih.gov This supports the expectation that this compound, with its two electron-withdrawing groups, would be an effective diol-binding agent. The choice of diol is also critical, with fructose typically showing much higher affinity than glucose due to its furanose form containing cis-diols that are well-suited for forming a stable five-membered boronate ester ring. nih.gov

Sensor Technologies Utilizing Boronic Acid Derivatives

Boronic acids are Lewis acids known for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols. nih.govacs.org This interaction is the foundation for their widespread use in sensor technology. arizona.edu The formation of a cyclic boronate ester alters the electronic properties of the molecule, leading to a detectable change in fluorescence or other signals. acs.org The specific substituents on the phenyl ring, such as the acetyl and fluoro groups in this compound, can be tuned to optimize sensitivity, selectivity, and operating conditions for specific analytes.

Detection of Sugars and Biomolecules

The reversible binding of boronic acids to the diol groups present in saccharides makes them excellent candidates for sugar sensors. acs.orgnih.gov This capability is crucial for monitoring glucose levels in diabetic patients and for detecting other biologically important carbohydrates. nih.govmdpi.com When a boronic acid-based fluorescent sensor binds with a sugar molecule, it can cause a significant change in its fluorescence emission, allowing for quantitative detection. acs.org

Research has shown that while many monoboronic acids exhibit a higher affinity for fructose, diboronic acid sensors have been designed to create a "glucose cleft" that selectively binds glucose. mdpi.comnih.gov Furthermore, the interaction isn't limited to simple sugars. Boronic acid-functionalized materials are increasingly used for the specific recognition and detection of a range of cis-diol-containing biomolecules, including ribonucleic acids, glycoproteins, and even whole cells like bacteria and exosomes. nih.gov This broad utility underscores their importance in the development of advanced biosensors. mdpi.com

Glucose Sensing Materials Operating at Physiological pH

A major challenge in developing glucose sensors for clinical applications is ensuring they function effectively at physiological pH (around 7.4). capes.gov.br The pKa of the boronic acid is a critical factor, as the boronate anion is the species that predominantly binds with diols. Many simple phenylboronic acids have a high pKa, limiting their effectiveness in neutral conditions. google.com

The introduction of electron-withdrawing groups, such as the fluoro and acetyl groups in this compound, is a key strategy to lower the pKa of the boronic acid. This modification enhances the sensor's ability to bind with glucose under physiological conditions. nih.gov For instance, research on fluoro-substituted phenylboronic acids has demonstrated their capability for robust glucose binding in various buffer solutions, a desirable trait for biological applications. nih.gov Fluorescent sensors based on these modified arylboronic acids are considered promising candidates for continuous glucose monitoring (CGM), offering a potential alternative to enzyme-based methods. mdpi.comnih.gov

Environmental Pollutant Detection

Beyond biomedical applications, boronic acid derivatives are effective in detecting environmental pollutants. The boronic acid group is known to selectively interact with fluoride ions among other halides. arizona.edunih.gov This has led to the development of fluorescent probes for monitoring fluoride levels in water, which is critical as concentrations above certain levels can be harmful to human health. nih.govnih.gov The mechanism often involves an intramolecular charge transfer (ICT) process, where the binding of fluoride to the boron atom alters the electronic structure and, consequently, the fluorescence properties of the probe. nih.gov Research has demonstrated that boronic acid-based sensors can be designed to be highly sensitive and selective for fluoride, making them a valuable tool for environmental monitoring. researchgate.net

Functional Polymers and Hydrogels

The ability of boronic acids to form dynamic, reversible covalent bonds with diols is particularly useful in the creation of "smart" polymers and hydrogels. nih.gov These materials can respond to specific stimuli, such as the presence of glucose or changes in pH. nih.gov this compound can be incorporated into polymer chains to create materials for applications like controlled insulin (B600854) delivery systems. For example, chitosan (B1678972) substituted with fluorophenylboronic acid has shown potential for loading and releasing insulin in response to glucose levels. researchgate.net

This dynamic chemistry also enables the creation of self-healing hydrogels. nih.gov Hydrogels cross-linked via boronate esters can dissociate and reform, allowing the material to repair itself at a molecular level. nih.gov Such materials are being explored for advanced applications in 3D cell culture and tissue engineering, where their dynamic nature can be used to construct complex, multi-layered biological environments. nih.gov The pKa of the boronic acid is crucial here as well, with modifications like those in this compound helping to ensure that these dynamic properties are active under physiological conditions. nih.gov

Organic Electronics and Functional Polymers (e.g., Organic Electroluminescence Materials)

The electronic properties of arylboronic acids make them valuable building blocks for materials used in organic electronics. Boronic acid derivatives are utilized in the synthesis of complex organic molecules for applications such as Organic Light-Emitting Diodes (OLEDs). Related compounds, like 4-Cyano-3-fluorophenylboronic acid, are specifically listed as OLED materials, highlighting the role of the substituted phenylboronic acid scaffold in this field. boronmolecular.com These compounds can serve as precursors in cross-coupling reactions to build the larger conjugated systems required for electroluminescent materials. The electron-withdrawing nature of the acetyl and fluoro groups in this compound can influence the electronic characteristics, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), of the final polymer or molecule, which is a critical factor in the performance of organic electronic devices.

Surface Modification and Doping in Materials Science

This compound and similar compounds are used to functionalize the surfaces of various materials, imparting them with specific recognition capabilities. For instance, boronic acids can be grafted onto the surface of nanoparticles or graphene to create highly sensitive and selective sensors. researchgate.net Gold film-over-nanosphere (AuFON) substrates modified with diboronic acids have been developed for the direct detection of glucose using Surface-Enhanced Raman Spectroscopy (SERS). nih.gov

This surface functionalization can create hybrid materials with novel properties. A notable example is the synthesis of organic-inorganic hybrid particles with three-dimensional boronic acid polymer branches, which have demonstrated exceptionally high selectivity for capturing glycoproteins. nih.gov The ability to modify surfaces with these functional groups opens up possibilities for creating advanced materials for chromatography, targeted drug delivery, and advanced diagnostics.

Interactive Data Table: Properties of Related Boronic Acids

This table summarizes properties and applications of boronic acids discussed in the context of the functionalities of this compound.

| Compound Name | Key Feature/Application | Binding Constant (K) | Reference |

| Ortho-fluorinated d-glucose (B1605176) sensor | Glucose binding at physiological pH | ~60 M⁻¹ for D-glucose | nih.gov |

| Cyano-substituted anthracene (B1667546) bisboronic acid | High affinity for glucose | 2540 M⁻¹ for glucose | acs.org |

| Carbazole pyridinium (B92312) boronic acid (CPBA) | High affinity and selectivity for glucose via AIE | 2.3 x 10⁶ M⁻¹ for glucose | nih.gov |

| Chalcone-based boronic acid | Fluoride ion sensing | 1.2 x 10⁴ dm⁹ mol⁻³ | nih.gov |

| 4-amino-3-fluorophenylboronic acid | Compared in SERS glucose sensing studies | 10 M⁻¹ for glucose | nih.gov |

Other Cross Coupling Reactions and Applications

While the Suzuki-Miyaura reaction is the most prominent application, 4-Acetyl-3-fluorophenylboronic acid can also participate in other cross-coupling reactions, such as the Chan-Lam coupling for the formation of carbon-nitrogen bonds and the Heck reaction. Its utility extends to the synthesis of various heterocyclic compounds and other complex organic molecules, highlighting its versatility as a synthetic intermediate.

Conclusion

Medicinal Chemistry and Biological Activity

Multi-Drug Resistance Reversal Agents

Derivatives of 4-acetyl-3-fluorophenylboronic acid have emerged as potent agents capable of reversing multi-drug resistance (MDR) in both cancer cells and bacteria. This resistance is often mediated by the overexpression of efflux pumps that actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

Inhibition of Efflux Pumps (e.g., P-glycoprotein, NorA)

A notable derivative, 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, has been identified as a dual inhibitor of human P-glycoprotein (P-gp) and the Staphylococcus aureus NorA efflux pump. nih.govresearchgate.net P-glycoprotein is a well-characterized efflux pump that contributes to MDR in various cancer cell lines, while NorA is a major efflux pump in S. aureus responsible for resistance to fluoroquinolone antibiotics like ciprofloxacin.

In a study evaluating a series of polysubstituted pyrroles, this particular compound demonstrated significant inhibition of the P-gp efflux pump in P-gp overexpressing human adenocarcinoma LS-180 cells. nih.gov The inhibitory activity was assessed using a rhodamine 123 efflux assay, where an increase in the intracellular accumulation of the fluorescent substrate indicates pump inhibition. nih.gov Furthermore, the compound was shown to decrease the efflux of digoxin, a known P-gp substrate, in MDCK-MDR1 cells with an IC50 of 11.2 μM. nih.govresearchgate.net

The same pyrrole derivative also exhibited potent inhibition of the S. aureus NorA efflux pump. nih.gov This was demonstrated by its ability to potentiate the activity of ciprofloxacin, reducing its minimum inhibitory concentration (MIC) by 8-fold and 4-fold at concentrations of 50 and 6.25 μM, respectively. nih.gov

Table 1: Efflux Pump Inhibitory Activity of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole

| Target Pump | Cell Line/Organism | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Human P-glycoprotein (P-gp) | LS-180 | Rhodamine 123 efflux | Significant inhibition at 50 μM | nih.gov |

| Human P-glycoprotein (P-gp) | MDCK-MDR1 | Digoxin efflux | IC50 of 11.2 μM | nih.govresearchgate.net |

| Staphylococcus aureus NorA | S. aureus | Ciprofloxacin MIC reduction | 8-fold reduction at 50 μM | nih.gov |

Enhancement of Bioavailability

The inhibition of efflux pumps, particularly P-gp located in the gut, can lead to enhanced oral bioavailability of co-administered drugs that are P-gp substrates. researchgate.net In vivo studies in rats demonstrated that the co-administration of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole with the P-gp substrate drug rifampicin led to a significant increase in the plasma concentration of rifampicin. nih.gov Specifically, the maximum plasma concentration (Cmax) and the total systemic exposure (AUC0-∞) of rifampicin were enhanced by 31% and 46%, respectively. nih.gov These findings highlight the potential of this compound to be used as a bioavailability enhancer for orally administered drugs that are subject to P-gp-mediated efflux. nih.gov

Scaffold for Biologically Active Compounds

The this compound chemical framework serves as a valuable starting point for the synthesis of more complex, biologically active molecules, such as pyrrole derivatives.

Pyrrole Derivatives and Their Biological Evaluation

As discussed previously, a series of polysubstituted pyrroles were synthesized and evaluated for their biological activity, with 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole being a standout compound. nih.gov The synthesis of these pyrroles was achieved through a one-pot domino protocol. nih.gov The biological evaluation of this series of compounds led to the discovery of their potent dual inhibitory activity against both human P-gp and bacterial NorA efflux pumps, establishing this scaffold's potential in combating multi-drug resistance. nih.gov

Mechanistic Studies of Biological Interactions (e.g., Molecular Docking)

To understand the molecular basis of the observed biological activity, computational studies such as molecular docking have been employed. Molecular docking simulations were performed to investigate the interaction of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole with the human P-gp and S. aureus NorA efflux pumps. nih.gov These studies identified plausible binding sites and key molecular interactions within the pumps, providing insights into the mechanism of inhibition. nih.gov Such computational approaches are crucial in medicinal chemistry for understanding drug-receptor interactions and for the rational design of more potent and selective inhibitors.

Derivatization for Targeted Biological Activity (e.g., Insulin (B600854) Modification)

Phenylboronic acids, including fluorinated derivatives, have been utilized for the chemical modification of proteins to impart novel functionalities. One significant application is the development of glucose-responsive insulin.

Analytical and Spectroscopic Characterization in Research

NMR Spectroscopy

A particularly relevant technique for this class of compounds is ¹¹B NMR spectroscopy. It is an effective tool for probing the local environment of the boron atom, including its coordination state and interactions. researchgate.net Studies on various phenylboronic acids show that the ¹¹B chemical shift is sensitive to the electronic properties of the substituents on the phenyl ring and can be used to determine pKa values and study binding phenomena with diols. nsf.govnih.gov For trigonal boronic acids, the ¹¹B NMR signal typically appears as a broad resonance due to quadrupolar relaxation. researchgate.net The chemical shift can distinguish between the trigonal (sp²) hybridized boronic acid and the tetracoordinate (sp³) hybridized boronate species formed in the presence of diols or at higher pH. nsf.govnih.gov

Table 1: Representative ¹¹B NMR Data for Phenylboronic Acids

| Compound | Chemical Shift (ppm) | Conditions | Reference |

| Phenylboronic acid | ~28 | Neutral pH | nsf.gov |

| 4-Fluorophenylboronic acid | Not specified | Not specified | rsc.org |

| Boric acid (impurity) | 19.6 | Not specified | acs.org |

Note: Specific ¹¹B NMR data for 4-Acetyl-3-fluorophenylboronic acid is not available in the provided results. The table shows representative data for related compounds to illustrate the technique's application.

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the molecular weight and assessing the purity of this compound. The molecular formula of this compound is C₈H₈BFO₃, corresponding to a molecular weight of approximately 181.96 g/mol . synquestlabs.com In an LC-MS analysis, the compound would first be separated from any impurities by liquid chromatography, and then the mass-to-charge ratio (m/z) of the molecular ion would be determined by the mass spectrometer. This provides a definitive confirmation of the compound's identity. While a specific LC-MS chromatogram or mass spectrum for this compound was not found, the analysis of a related compound, 4-amino-3-fluorophenylboronic acid, showed the expected molecular ion, demonstrating the utility of this technique. pitt.edu

X-ray Crystallography for Structural Elucidation

For example, the crystal structure of 3-fluorophenylboronic acid reveals a monoclinic crystal system with space group P2₁/c. researchgate.net In the solid state, phenylboronic acids often form dimeric structures through intermolecular hydrogen bonds between the boronic acid groups. researchgate.net The study of 4-(methoxycarbonyl)phenylboronic acid showed that the molecule is nearly planar, with the methoxycarbonyl group slightly inclined to the benzene (B151609) ring. nih.gov The O-B-O bond angle in this derivative was found to be 118.16 (9)°, close to the ideal 120° for sp² hybridization. nih.gov Such data from related structures provide a strong basis for predicting the solid-state conformation of this compound.

Table 2: Crystallographic Data for 3-Fluorophenylboronic acid

| Parameter | Value | Reference |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/c | researchgate.net |

| a (Å) | 5.7560 (12) | researchgate.net |

| b (Å) | 5.027 (1) | researchgate.net |

| c (Å) | 22.402 (5) | researchgate.net |

| β (°) | 91.19 (3) | researchgate.net |

| V (ų) | 648.1 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Chromatographic Techniques

Chromatographic techniques are fundamental for the purification and analysis of this compound. Flash column chromatography is a common and efficient method for purifying organic compounds on a preparative scale. wfu.edurochester.edu The choice of stationary phase and mobile phase is crucial for achieving good separation. For boronic acids, which are polar compounds, normal-phase chromatography on silica (B1680970) gel is frequently employed. wfu.edu A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically used to elute the compound from the column. rochester.edu The progress of the separation is often monitored by thin-layer chromatography (TLC). carlroth.com

For acidic compounds like boronic acids, it is sometimes beneficial to add a small amount of an acidic modifier, like acetic acid, to the eluent to improve peak shape and reduce tailing on the silica gel column. rochester.edu Alternatively, reversed-phase chromatography, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), can be an effective purification strategy. wfu.educarlroth.com

Table 3: Common Chromatographic Techniques for Boronic Acid Purification

| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Purification | wfu.edurochester.edu |

| Reversed-Phase Chromatography | C18-modified Silica | Water/Acetonitrile or Methanol | Purification of polar compounds | wfu.educarlroth.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies (e.g., Hexanes/Ethyl Acetate) | Reaction monitoring, fraction analysis | carlroth.com |

An exploration of "this compound" reveals its significant potential in advancing various fields of chemical science. This article delves into the future research directions and emerging trends concerning this compound, focusing on novel catalytic systems, green chemistry, rational materials design, computational chemistry, and new therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing 4-Acetyl-3-fluorophenylboronic acid with high purity?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Key steps include:

- Precursor Preparation : Start with halogenated aryl precursors (e.g., 3-fluoro-4-bromoacetophenone) and react with bis(pinacolato)diboron under inert conditions.

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ to facilitate transmetallation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures ≥97% purity. Monitor purity via HPLC using RP-8 columns (e.g., LiChrosorb® RP-8) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use nitrile gloves and a full-body chemical suit to prevent skin contact. Inspect gloves for defects before use and follow OSHA-compliant disposal protocols .

- Storage : Store at 0–6°C in airtight, amber glass vials under nitrogen to minimize protodeboronation. Avoid moisture, as boronic acids are prone to hydrolysis .

- Stability Monitoring : Conduct periodic NMR (¹¹B or ¹⁹F) to detect degradation products like phenol derivatives .

Q. What spectroscopic techniques are most effective for structural characterization and impurity profiling?

Methodological Answer:

- Vibrational Analysis : FT-IR identifies functional groups (e.g., B–O stretching at ~1340 cm⁻¹ and acetyl C=O at ~1680 cm⁻¹). Compare with DFT/B3LYP-calculated spectra for validation .

- NMR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons), ¹³C NMR (δ 190–200 ppm for acetyl carbonyl), and ¹¹B NMR (δ 28–32 ppm for boronic acid) confirm structure. ¹⁹F NMR detects fluorine environment shifts .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., boronic acid dimer formation) to assess polymorphism .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, activating the boronic acid toward transmetallation but potentially increasing protodeboronation risk. Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

- Steric Effects : The 3-fluoro-4-acetyl arrangement creates steric hindrance, requiring optimized reaction temperatures (60–80°C) and prolonged reaction times (12–24 hrs) .

- Competitive Analysis : Compare coupling yields with non-fluorinated analogs to quantify fluorine’s impact on reaction efficiency .

Q. What computational approaches best predict the compound’s electronic properties and host-guest interactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on boronic acid’s ability to form reversible bonds with diols or amines .

- Solvent Effects : Include PCM models to assess solvation energy and tautomeric preferences (e.g., boronic acid vs. boroxine forms) in aqueous vs. organic media .

Q. What strategies mitigate protodeboronation during reactions under acidic or oxidative conditions?

Methodological Answer:

- Additive Screening : Introduce stabilizing agents like trifluoroborate salts or ethylene glycol to reduce deboronation rates .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers to suppress acid-catalyzed degradation .

- In Situ Monitoring : Use LC-MS to track protodeboronation byproducts (e.g., 3-fluoro-4-acetylphenol) and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.